2-Methyl-1,2-butanediol

Organic Synthesis Solvent Selection Polymer Chemistry

2-Methyl-1,2-butanediol (2-methylbutane-1,2-diol; CAS 41051-72-3) is a branched C5 vicinal diol with the formula C5H12O2, defined by a quaternary C2 carbon bearing both a methyl substituent and a hydroxyl group adjacent to a primary hydroxyl. This arrangement creates a sterically hindered, chiral glycol (one stereogenic center) that is structurally distinct from linear 1,2- or 1,3-butanediols.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 41051-72-3
Cat. No. B1227803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2-butanediol
CAS41051-72-3
Synonyms2-methyl-1,2-butanediol
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCCC(C)(CO)O
InChIInChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3
InChIKeyDOPZLYNWNJHAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2-butanediol (CAS 41051-72-3) – Structural and Physicochemical Baseline for Informed Procurement


2-Methyl-1,2-butanediol (2-methylbutane-1,2-diol; CAS 41051-72-3) is a branched C5 vicinal diol with the formula C5H12O2, defined by a quaternary C2 carbon bearing both a methyl substituent and a hydroxyl group adjacent to a primary hydroxyl [1]. This arrangement creates a sterically hindered, chiral glycol (one stereogenic center) that is structurally distinct from linear 1,2- or 1,3-butanediols. The compound is a colorless liquid with moderate water solubility, a boiling point of 182.3 °C at 760 mmHg, a density of 0.981 g cm⁻³, and a computed LogP of approximately 0.14 [2] . These properties position it between fully water-miscible lower diols and more lipophilic branched glycols, making precise property matching essential for reproducible scientific and industrial outcomes.

Why Generic Substitution Fails: Three Physicochemical Dimensions Where 2-Methyl-1,2-butanediol Diverges Quantitatively from In-Class Analogs


Research and industrial users often consider 2-methyl-1,2-butanediol alongside 1,2-butanediol, 2-methyl-1,3-butanediol, 2,3-butanediol, or hexylene glycol as interchangeable C4–C6 diols. However, quantitative property comparisons reveal that the specific combination of a vicinal (1,2) diol motif with a C2 quaternary methyl branch results in a boiling point 10–20 °C lower than its 1,3-diol isomer and a LogP that shifts from negative (hydrophilic) to positive (slightly lipophilic) relative to unbranched 1,2-butanediol [1]. The chiral center at C2 further enables enantiomerically pure sourcing with distinct specific rotations [2]. These measurable differences directly affect distillation behavior, phase partitioning in biphasic reactions, polymer thermal properties, and enantioselective synthetic utility. Treating these diols as drop-in replacements without acknowledging the quantified property gaps risks compromising reaction yields, product molecular weight, and stereochemical integrity.

Product-Specific Quantitative Evidence Guide: Head-to-Head Property Benchmarks for 2-Methyl-1,2-butanediol


Boiling Point and Density Versus 1,2-Butanediol: Impact on Distillation-Based Purification and Formulation

Despite a higher molecular weight (104.15 vs. 90.12 Da), 2-methyl-1,2-butanediol boils at 182.3 °C at 760 mmHg, which is approximately 12–15 °C below the boiling range of 1,2-butanediol (195–196.9 °C) [1] [2]. Its density is also lower (0.981 vs. 1.002–1.006 g cm⁻³). The boiling point depression is attributable to intramolecular hydrogen bonding in the vicinal diol, which reduces intermolecular H-bond networks. This lower boiling point facilitates gentler distillation conditions and can reduce thermal degradation risk when the diol is used as a reactive monomer or solvent.

Organic Synthesis Solvent Selection Polymer Chemistry

LogP Hydrophobicity Shift Versus 1,2-Butanediol: Implications for Biphasic Reaction Partitioning

The computed octanol–water partition coefficient (LogP) of 2-methyl-1,2-butanediol is +0.14, whereas 1,2-butanediol displays a negative LogP ranging from −0.2 to −0.8 depending on the prediction method . The switch from a hydrophilic to a slightly lipophilic character means 2-methyl-1,2-butanediol partitions preferentially into organic phases, potentially improving extraction efficiency and altering reaction outcomes in biphasic systems.

Medicinal Chemistry Extraction Phase Transfer Catalysis

Flash Point Differential Versus 2-Methyl-1,3-butanediol: Safety and Handling Considerations

2-Methyl-1,2-butanediol exhibits a flash point of 78.5 °C, markedly lower than the 102.2 °C flash point of its 1,3-diol constitutional isomer, 2-methyl-1,3-butanediol [1] . This ~24 °C difference arises from the vicinal diol’s lower boiling point and different vapor pressure profile. For kilogram-scale synthesis or continuous processes, this places 2-methyl-1,2-butanediol in a more stringent flammability classification under many regulatory frameworks (e.g., flash point below 93 °C in the DOT/UN model).

Process Safety Industrial Handling Scale-Up

Enantiomeric Specific Rotation: Absolute Configuration and Chiral Purity for Asymmetric Synthesis

Enantiopure (R)-(+)-2-methyl-1,2-butanediol displays a specific rotation of [α]D²⁰ = +9.3° (c in CHCl₃), whereas the (S)-(−) enantiomer shows [α]D²⁰ = −20° (neat) [1] [2]. The sign and magnitude of rotation serve as a quality control benchmark for enantiomeric excess (ee). The compound has been used as a chiral standard to revise the absolute configuration of the sesquiterpene cuauhtemone, demonstrating its value as a reference for stereochemical assignment [3].

Asymmetric Synthesis Chiral Resolution Natural Product Chemistry

Vicinal Diol Reactivity Differentiator: Selective Periodate Cleavage Versus 1,3-Diol Inertness

As a 1,2-diol, 2-methyl-1,2-butanediol undergoes quantitative oxidative cleavage with sodium periodate (NaIO₄) to yield formaldehyde and 2-butanone, whereas 2-methyl-1,3-butanediol and 1,3-butanediol are inert to periodate under the same conditions [1]. This reactivity difference is a standard textbook method for distinguishing vicinal diols from 1,3-diols and can be exploited in analytical quantification of diol mixtures or selective degradation of polymer segments containing 1,2-diol linkages.

Analytical Chemistry Polymer Degradation Protecting Group Chemistry

Best Research and Industrial Application Scenarios for 2-Methyl-1,2-butanediol Based on Quantified Differentiation


Chiral Building Block for Asymmetric Total Synthesis

Procure enantiomerically pure (R)- or (S)-2-methyl-1,2-butanediol when the synthetic route requires a C5 chiral diol fragment with a known specific rotation. The validated [α]D values (+9.3° for R, −20° for S) allow in-house ee verification by polarimetry, reducing reliance on costly chiral HPLC. This compound has served as a stereochemical reference in the absolute configuration assignment of eudesmane-type sesquiterpenes [1].

Lower-Boiling Reactive Solvent for Temperature-Sensitive Polycondensations

Select 2-methyl-1,2-butanediol over 1,2-butanediol or 2-methyl-1,3-butanediol when the polycondensation reaction (e.g., polyester or polyurethane synthesis) requires a diol that can be removed by distillation at 182.3 °C rather than 195–200 °C, minimizing thermal degradation of heat-labile co-monomers [2]. The lower flash point (78.5 °C) must be managed with appropriate engineering controls.

Organic-Phase Extraction Optimizer for Biphasic Reactions

Employ 2-methyl-1,2-butanediol when a slightly positive LogP (+0.14) is needed to keep the diol predominantly in the organic layer, whereas the more hydrophilic 1,2-butanediol (LogP −0.2 to −0.8) would partition into the aqueous phase and potentially hydrolyze water-sensitive reagents .

Quality Control Marker in Diol-Containing Polymer Blends

Leverage the periodate-cleavable vicinal diol motif of 2-methyl-1,2-butanediol for selective quantification in mixtures containing 1,3-diols. Periodate titration or UV monitoring can differentiate and quantify 1,2-diol content in polymer formulations, a method not applicable to 1,3-diol counterparts [3].

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